molecular formula C26H30N8O2S B12211155 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12211155
M. Wt: 518.6 g/mol
InChI Key: UKPQGYGYMYWDLJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 4,6-dimethylpyrimidin-2-yl group linked via a sulfanyl (–S–) bridge to the acetamide core.
  • An (E)-configured imine group connecting two nitrogen-containing substituents: A 4,6-dimethylpyrimidin-2-ylamino moiety. A 2-(5-methoxy-1H-indol-3-yl)ethylamino group. The molecule integrates pyrimidine and indole pharmacophores, which are common in bioactive compounds targeting enzymes or receptors. The sulfanylacetamide backbone enhances metabolic stability and facilitates hydrogen bonding interactions .

Properties

Molecular Formula

C26H30N8O2S

Molecular Weight

518.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H30N8O2S/c1-15-10-16(2)30-25(29-15)34-24(33-23(35)14-37-26-31-17(3)11-18(4)32-26)27-9-8-19-13-28-22-7-6-20(36-5)12-21(19)22/h6-7,10-13,28H,8-9,14H2,1-5H3,(H2,27,29,30,33,34,35)

InChI Key

UKPQGYGYMYWDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and thiols, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce corresponding reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Challenges :

  • Steric hindrance from the indole group may reduce imine formation efficiency.
  • Requires rigorous purification (e.g., column chromatography) due to competing side reactions.

Structural Confirmation :

  • Single-crystal X-ray diffraction (using SHELXL ) would confirm the (E)-configuration and hydrogen-bonding patterns.
  • IR and NMR data would validate the sulfanyl and imine functional groups .

Key Observations :

  • The indole and methoxy groups in the target compound likely improve blood-brain barrier penetration compared to simpler analogs.
  • Thiourea derivatives exhibit stronger antifungal activity, but the target’s sulfanylacetamide core may offer better metabolic stability .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 924875-74-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N8O2SC_{24}H_{26}N_{8}O_{2}S, with a molecular weight of 490.6 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including pyrimidine and indole moieties.

PropertyValue
Molecular FormulaC24H26N8O2S
Molecular Weight490.6 g/mol
CAS Number924875-74-1

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the pyrimidine and indole rings suggests potential interactions with nucleic acids and protein targets, which may modulate cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-[...]-acetamide exhibit significant antitumor properties. For instance, a study highlighted the cytotoxic effects of indole derivatives against various cancer cell lines, suggesting that the indole moiety plays a crucial role in mediating these effects. The compound's ability to inhibit tumor cell growth was evaluated using IC50 values, with promising results indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of sulfur-containing groups has been associated with enhanced antibacterial activity, making this compound a candidate for further exploration in antimicrobial therapy.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has also been investigated. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity may be attributed to the modulation of signaling pathways involved in inflammation .

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have shown that derivatives similar to N-[...]-acetamide can significantly suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts. This suggests a preferential action on rapidly dividing cells, which is characteristic of many anticancer agents .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various indole-based compounds, revealing that those with sulfur substitutions exhibited enhanced activity against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Inflammatory Response Modulation : Research indicated that certain analogues reduced levels of TNF-alpha and IL-6 in cell cultures, highlighting their potential as anti-inflammatory agents .

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